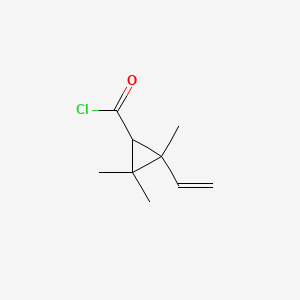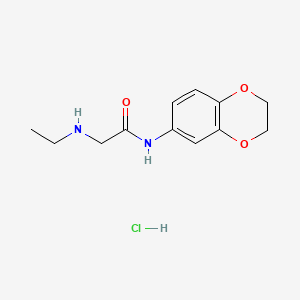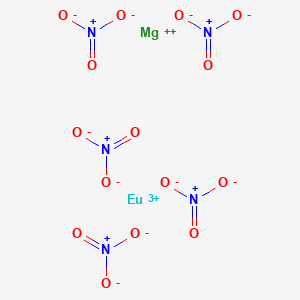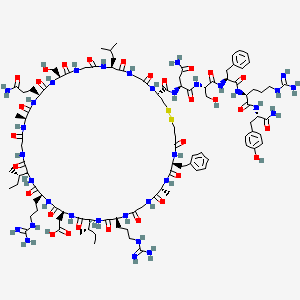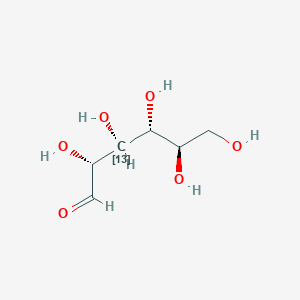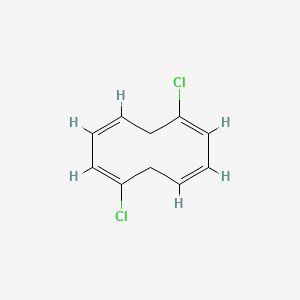
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” is an organic compound. It is a type of alkane, which is a class of hydrocarbons that do not have double or triple bond functional groups . The name of the compound suggests that it has a bromine atom attached to the first carbon, an ethyl group attached to the second carbon, and a methyl group attached to the third carbon . The “D3” and “3,4,4,4-D4” parts of the name suggest that there are deuterium (heavy hydrogen) atoms at certain positions in the molecule .
Molecular Structure Analysis
The molecular structure of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” can be deduced from its name. It has a butane backbone, which is a four-carbon chain. The first carbon is attached to a bromine atom, the second carbon is attached to an ethyl group (a two-carbon chain), and the third carbon is attached to a methyl group (a one-carbon chain) .Chemical Reactions Analysis
As an alkane, “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to undergo reactions typical of alkanes. These could include combustion reactions, substitution reactions with halogens under UV light, and reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to be similar to those of other alkanes. Alkanes are generally nonpolar, insoluble in water but soluble in organic solvents, and less dense than water . They have low melting and boiling points, which increase with increasing molecular weight .Wissenschaftliche Forschungsanwendungen
Pseudoesters and Derivatives in Cyclopropane and Heterocycle Formation
- Research by Francisco Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives. This process highlights the application of brominated compounds in synthesizing cyclopropanes and heterocycles, which could be analogous to reactions involving "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" (Farin˜a et al., 1987).
Synthesis of Brominated Compounds for Organic Synthesis
- Andreas Westerlund and R. Carlson (1999) provided a method for synthesizing 1-bromo-3-buten-2-one, showing the utility of brominated intermediates in organic synthesis. The detailed experimental conditions and spectral data included could serve as a reference for synthesizing related brominated compounds (Westerlund & Carlson, 1999).
Investigation of Brominated Building Blocks in Organic Synthesis
- The work by Andreas Westerlund, J. Gras, and R. Carlson (2001) on 1-bromo-3-buten-2-one as a building block for organic synthesis investigates its reduction to alcohol, reactions with primary amines, and its use with activated methylene compounds. This research demonstrates the versatility of brominated compounds in synthesizing a wide range of organic molecules, potentially applicable to "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" (Westerlund et al., 2001).
Application in Hydrocarbon Chemistry on Pt(111) Surfaces
- Research by Ilkeun Lee and F. Zaera (2005) on the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces, including 1-bromo-3-butene and 1-bromo-2-butene, provided insights into hydrogenation, dehydrogenation, and isomerization processes. This work could inform studies on the surface chemistry of similarly structured compounds (Lee & Zaera, 2005).
Novel Coenzyme NADH Model Reactions
- The thermal reaction study by X. Fang et al. (2006) involving coenzyme NADH model 1-benzyl-1,4-dihydronicotinamide with brominated enoates demonstrates the potential for brominated compounds in biochemical model studies. This could suggest similar applications for "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" in studying coenzyme mechanisms (Fang et al., 2006).
Safety And Hazards
The safety and hazards of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its specific properties and uses. Like other alkanes, it could potentially be flammable and could cause skin or eye irritation upon contact . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Zukünftige Richtungen
The future directions for “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its potential applications. As an organic compound, it could be used in a variety of fields, including organic synthesis, materials science, and pharmaceuticals . Future research could explore these potential applications, as well as methods for synthesizing the compound more efficiently or from renewable resources .
Eigenschaften
CAS-Nummer |
1219805-84-1 |
|---|---|
Produktname |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Molekularformel |
C7H15Br |
Molekulargewicht |
186.144 |
IUPAC-Name |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI-Schlüssel |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES |
CCC(CBr)C(C)C |
Synonyme |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
